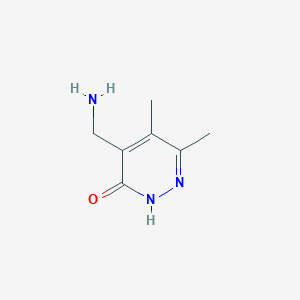

4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

5-(aminomethyl)-3,4-dimethyl-1H-pyridazin-6-one |

InChI |

InChI=1S/C7H11N3O/c1-4-5(2)9-10-7(11)6(4)3-8/h3,8H2,1-2H3,(H,10,11) |

InChI Key |

YKEOPTYELDYICA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NN=C1C)CN |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the 4-Aminomethyl-3-hydroxypyridazine Scaffold for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a specific, yet underexplored, derivative: the 4-aminomethyl-3-hydroxypyridazine scaffold. We will provide a comprehensive overview of a proposed synthetic pathway, strategies for chemical derivatization to enable structure-activity relationship (SAR) studies, and a discussion of potential high-value biological targets. This document serves as a technical roadmap for researchers looking to explore this promising scaffold for the development of novel therapeutics.

Introduction: The Pyridazine Core in Drug Discovery

Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique physicochemical properties, including its polar nature and ability to act as a hydrogen bond acceptor, make it an attractive component in the design of small molecule drugs.[2] The pyridazine scaffold is present in a number of approved drugs and clinical candidates, demonstrating its versatility across a range of therapeutic areas, including oncology, cardiovascular disease, and infectious diseases.[2]

The inherent polarity of the pyridazine ring can improve the pharmacokinetic properties of a drug candidate, such as aqueous solubility, while also potentially reducing off-target effects, like inhibition of cytochrome P450 enzymes.[2] The two adjacent nitrogen atoms can also engage in specific hydrogen bonding interactions with biological targets, contributing to high-affinity binding.

This guide will delve into the specifics of the 4-aminomethyl-3-hydroxypyridazine scaffold, a structure that combines the favorable properties of the pyridazine core with two key functional groups for further chemical modification: a primary amine and a hydroxyl group.

Synthetic Chemistry: A Proposed Pathway to the 4-Aminomethyl-3-hydroxypyridazine Scaffold

Overall Synthetic Strategy

Our proposed strategy begins with a commercially available or readily synthesized 3-methoxypyridazine. The synthesis will proceed through the following key stages:

-

C-4 Functionalization: Introduction of a cyano group at the C-4 position of the pyridazine ring.

-

Reduction of the Cyano Group: Conversion of the cyano group to an aminomethyl group.

-

Demethylation: Removal of the methyl protecting group from the 3-hydroxy position.

This strategy is illustrated in the following workflow diagram:

Caption: Proposed synthetic workflow for 4-aminomethyl-3-hydroxypyridazine.

Detailed Experimental Protocols

The direct C-H cyanation of pyridazines can be challenging. However, methods for the cyanation of other electron-deficient heterocycles, such as pyridines, can be adapted.[1][3] A direct C-H functionalization approach is often preferred to avoid lengthy pre-functionalization steps.

Protocol: Direct C-H Cyanation

-

Reaction Setup: To a solution of 3-methoxypyridazine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane, add a cyanide source like trimethylsilyl cyanide (TMSCN) (2.0 eq).

-

Activation: Cool the reaction mixture to 0 °C and add an activating agent. Triflic anhydride (1.2 eq) can be used to activate the pyridazine ring towards nucleophilic attack.[4]

-

Reaction: Allow the reaction to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-cyano-3-methoxypyridazine.

The reduction of the cyano group to a primary amine is a standard transformation in organic synthesis. Several reagents can be employed for this purpose.

Protocol: Reduction of the Cyano Group

-

Reaction Setup: Dissolve 4-cyano-3-methoxypyridazine (1.0 eq) in a dry, ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Cool the solution to 0 °C and slowly add a solution of a reducing agent. Lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in THF is a common choice.

-

Reaction: Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude 4-aminomethyl-3-methoxypyridazine, which can be purified by column chromatography if necessary.

The final step involves the demethylation of the methoxy group to reveal the free hydroxyl group. Boron tribromide (BBr₃) is a classic and effective reagent for this transformation.

Protocol: Demethylation

-

Reaction Setup: Dissolve 4-aminomethyl-3-methoxypyridazine (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere and cool to -78 °C.

-

Demethylation: Slowly add a solution of boron tribromide (1.1-1.5 eq) in DCM to the cooled solution.

-

Reaction: Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of methanol, followed by water. The product can be isolated by adjusting the pH to neutral or slightly basic and extracting with a suitable organic solvent or by purification using ion-exchange chromatography. Lyophilization of the aqueous layer after neutralization can also yield the product as a salt.

Medicinal Chemistry: Derivatization and Structure-Activity Relationship (SAR) Studies

The 4-aminomethyl-3-hydroxypyridazine scaffold offers two convenient handles for chemical modification: the primary amine of the aminomethyl group and the hydroxyl group. This allows for the systematic exploration of the chemical space around the core to establish SAR and optimize for potency, selectivity, and pharmacokinetic properties.

Derivatization Strategies

The following diagram illustrates potential derivatization points on the scaffold:

Caption: Key derivatization points on the 4-aminomethyl-3-hydroxypyridazine scaffold.

The primary amine can be readily functionalized using a variety of standard reactions:

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine) to form amides. A wide range of commercially available acyl chlorides allows for the introduction of diverse substituents.[5][6][7][8]

-

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base to form sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. This reaction may require protection of the hydroxyl group to prevent O-alkylation.

Protocol: N-Acylation of the Aminomethyl Group

-

Reaction Setup: Dissolve 4-aminomethyl-3-hydroxypyridazine (1.0 eq) in a suitable solvent like DCM or DMF. Add a non-nucleophilic base such as triethylamine (1.5 eq).

-

Acylation: Cool the mixture to 0 °C and add the desired acyl chloride (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting amide can be purified by column chromatography or recrystallization.

The hydroxyl group can be converted to ethers or esters:

-

O-Alkylation (Etherification): Reaction with alkyl halides in the presence of a base (e.g., sodium hydride or potassium carbonate). This reaction may require protection of the more nucleophilic amino group.[9][10][11][12]

-

O-Acylation (Esterification): Reaction with acyl chlorides or anhydrides, typically in the presence of a base and potentially a catalyst like 4-dimethylaminopyridine (DMAP). Again, protection of the amino group is likely necessary.

Protocol: O-Alkylation of the Hydroxyl Group (with protected amine)

-

Protection: First, protect the aminomethyl group, for example, as a Boc-carbamate.

-

Reaction Setup: Dissolve the N-Boc protected 4-aminomethyl-3-hydroxypyridazine (1.0 eq) in a polar aprotic solvent like DMF.

-

Alkylation: Add a base such as sodium hydride (1.2 eq) at 0 °C, followed by the alkyl halide (1.1 eq).

-

Reaction: Stir the reaction at room temperature or with gentle heating until completion.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude ether can be purified by column chromatography.

-

Deprotection: Remove the Boc protecting group under acidic conditions (e.g., TFA in DCM) to yield the O-alkylated product.

Building a Library for SAR Studies

A systematic approach to building a library of derivatives is crucial for understanding the SAR. The following table outlines a potential strategy for a focused library synthesis.

| R¹ Substituent (on Amine) | R² Substituent (on Hydroxyl) | Rationale |

| H | H | Parent Scaffold |

| Small alkyl (e.g., methyl, ethyl) | H | Explore steric effects at the amine |

| Aryl (e.g., phenyl, substituted phenyl) | H | Investigate aromatic interactions |

| H | Small alkyl (e.g., methyl, ethyl) | Probe the role of the hydroxyl H-bond donor |

| H | Aryl (e.g., phenyl) | Explore larger steric groups at the hydroxyl |

| Aryl | Small alkyl | Combine modifications to explore synergistic effects |

Potential Biological Targets and Screening Strategies

The structural features of the 4-aminomethyl-3-hydroxypyridazine scaffold suggest several potential high-value biological targets.

Kinase Inhibition

The pyridazine core is a well-known hinge-binding motif in many kinase inhibitors. The 3-hydroxy and 4-aminomethyl groups can form additional hydrogen bonds with the kinase active site, potentially leading to high potency and selectivity.

Potential Kinase Targets:

-

Tyrosine Kinases: (e.g., VEGFR, EGFR, HER2) - Many pyridazine-containing compounds have shown activity against these targets.[13]

-

Serine/Threonine Kinases: (e.g., CDKs, GSK3, DYRK1A) - The pyridazinone scaffold, structurally related to 3-hydroxypyridazine, is found in inhibitors of these kinases.

Screening Strategy: In Vitro Kinase Inhibition Assay

A common method to assess kinase inhibition is a luminescence-based assay that measures ATP consumption.[2][14][15]

Protocol: ADP-Glo™ Kinase Assay (Example)

-

Kinase Reaction: In a multi-well plate, combine the kinase, a suitable substrate, ATP, and the test compound at various concentrations. Incubate at room temperature for a defined period (e.g., 60 minutes).

-

ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add Kinase Detection Reagent to convert the newly formed ADP to ATP, which is then used by a luciferase to generate a luminescent signal.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) can be determined by plotting the signal against the inhibitor concentration.

G-Protein Coupled Receptor (GPCR) and Ion Channel Modulation

The scaffold's ability to present hydrogen bond donors and acceptors in a defined spatial arrangement makes it a candidate for interacting with receptor binding pockets.

Potential Targets:

-

AMPA Receptors: 3-Hydroxypyridazine derivatives have been shown to act as AMPA receptor agonists, suggesting that this core can interact with glutamate receptors.

Screening Strategy: Receptor Binding Assay

A radioligand binding assay can be used to determine the affinity of the synthesized compounds for a specific receptor.

Protocol: Radioligand Binding Assay

-

Preparation: Prepare cell membranes expressing the target receptor and a radiolabeled ligand with known affinity for the receptor.

-

Competition Binding: In a multi-well filter plate, incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Separation: After incubation, rapidly filter the mixture to separate the membrane-bound radioligand from the unbound radioligand.

-

Detection: Measure the radioactivity of the filter-bound material using a scintillation counter.

-

Data Analysis: The amount of bound radioligand will decrease as the concentration of the test compound increases. The Ki (inhibition constant) can be calculated from the IC₅₀ value of this displacement curve.

Conclusion

The 4-aminomethyl-3-hydroxypyridazine scaffold represents a promising, yet largely unexplored, area of medicinal chemistry. This guide has provided a detailed, actionable roadmap for its synthesis, derivatization, and biological evaluation. By leveraging the proposed synthetic strategies and screening protocols, researchers can systematically investigate the potential of this scaffold to yield novel therapeutic agents against a range of important disease targets. The inherent versatility of the pyridazine core, combined with the strategic placement of key functional groups, makes the 4-aminomethyl-3-hydroxypyridazine scaffold a valuable addition to the medicinal chemist's toolkit.

References

-

Boryana Borisova, Marie Laronze-Cochard, Stephane Gérard. (n.d.). Synthesis of 4-amino derivatives of pyrido[ 3,4-d]pyridazine Keto form... - ResearchGate. Retrieved from [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved from [Link]

-

In vitro kinase assay - Protocols.io. (n.d.). Retrieved from [Link]

-

Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1 H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with Epoxides - PubMed. (2022, December 16). Retrieved from [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). Retrieved from [Link]

-

Directed (ortho) Metallation. (n.d.). Retrieved from [Link]

-

Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - RSC Publishing. (2024, August 29). Retrieved from [Link]

-

SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (n.d.). Retrieved from [Link]

-

O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. (n.d.). Retrieved from [Link]

-

3-Hydroxypyrroles and 1H- pyrrol-3(2H)-ones. Part 10. Alkylation of pyrrolones under basic conditions: regiospecific formation of 3-alkoxypyrroles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved from [Link]

-

Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. (2025, November 28). Retrieved from [Link]

-

O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. (n.d.). Retrieved from [Link]

-

Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC - NIH. (n.d.). Retrieved from [Link]

-

Synthesis of pyridazines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2- a]pyridines. (2021, November 19). Retrieved from [Link]

-

Pyridazine - Wikipedia. (n.d.). Retrieved from [Link]

-

A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. - Combinatorial Chemistry Review. (2020, March 10). Retrieved from [Link]

-

Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. (n.d.). Retrieved from [Link]

-

Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Retrieved from [Link]

-

Receptor Binding Assay - Part 1 - YouTube. (2017, March 30). Retrieved from [Link]

-

O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Retrieved from [Link]

-

ON THE QUESTION OF SELECTIVE PROTOCOL FOR THE PREPARATION OF JUGLONE via (4+2) CYCLOADDITION INVOLVING 3-HYDROXYPYRIDAZINE: DFT MECHANISTIC STUDY | Jasiński | Chemistry of Heterocyclic Compounds. (n.d.). Retrieved from [Link]

-

Direct Regioselective C-H Cyanation of Purines - MDPI. (2023, January 17). Retrieved from [Link]

-

The AMPA receptor code of synaptic plasticity - PMC - NIH. (n.d.). Retrieved from [Link]

-

N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC. (2020, April 23). Retrieved from [Link]

-

Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC. (n.d.). Retrieved from [Link]

-

Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC. (n.d.). Retrieved from [Link]

-

N-Acylation Reactions of Amines - ResearchGate. (n.d.). Retrieved from [Link]

-

Molecular Characterization of AMPA-Receptor-Containing Vesicles - PMC. (2021, October 15). Retrieved from [Link]

-

(PDF) N-Acylation in Combinatorial Chemistry - ResearchGate. (2025, August 7). Retrieved from [Link]

-

The regulation of AMPA receptor-binding sites - PubMed. (n.d.). Retrieved from [Link]

-

N-Acylation Reactions of Amines | Semantic Scholar. (n.d.). Retrieved from [Link]

Sources

- 1. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 11. Minisci reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. knowleslab.princeton.edu [knowleslab.princeton.edu]

Whitepaper: Novel Pyridazinone Fragments for Drug Discovery Libraries

Executive Summary

The pyridazinone core has emerged as a "wonder nucleus" in medicinal chemistry, recognized for its versatile structure and broad spectrum of pharmacological activities.[1][2] This six-membered heterocyclic scaffold is a cornerstone in the development of therapeutics for cardiovascular diseases, cancer, and inflammatory conditions.[3][4] When integrated into a Fragment-Based Drug Discovery (FBDD) framework, pyridazinone fragments offer a powerful and efficient starting point for identifying high-quality leads against challenging biological targets.[5][6] FBDD leverages the high ligand efficiency of small, simple molecules to explore chemical space more effectively than traditional high-throughput screening. This guide provides an in-depth technical overview for researchers and drug development professionals on the design, synthesis, and screening of novel pyridazinone fragment libraries, grounded in field-proven insights and established scientific principles.

The Strategic Imperative: Why Pyridazinone Fragments?

The Pyridazinone Core: A Privileged Scaffold

The pyridazin-3(2H)-one nucleus is a six-membered aromatic ring containing two adjacent nitrogen atoms, a structural feature that endows it with unique physicochemical properties.[7] Its inherent characteristics make it a privileged scaffold in medicinal chemistry:

-

Hydrogen Bonding Capacity: The presence of a lactam moiety (a cyclic amide) provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This dual capacity is critical for forming specific, high-affinity interactions within protein binding sites.[1]

-

Dipole Moment and Aromaticity: The pyridazinone ring possesses a significant dipole moment, which can engage in favorable dipole-dipole and π-stacking interactions with target proteins.[7]

-

Synthetic Tractability: The core is readily synthesized through robust and scalable chemical reactions, most commonly via the condensation of γ-ketoacids with hydrazine.[1][8][9] This synthetic accessibility is paramount in FBDD, as it facilitates the rapid generation of analogs during the hit-to-lead optimization phase.[6]

Fragment-Based Drug Discovery (FBDD): A More Efficient Paradigm

FBDD has become a cornerstone of modern drug development, offering distinct advantages over traditional high-throughput screening (HTS).[10] Instead of screening millions of large, complex molecules, FBDD screens a smaller, curated library of low-molecular-weight fragments (typically <300 Da).[5][11]

-

Causality: The smaller size and lower complexity of fragments allow for a more comprehensive sampling of chemical space.[5][12] This increases the probability of finding a "hit"—a fragment that binds to the target protein, albeit with low affinity. Because the binding interactions are simpler, the hits from FBDD are often of higher quality and possess greater ligand efficiency, providing a more promising starting point for optimization.[10]

The FBDD workflow is an iterative, structure-guided process that transforms these low-affinity fragments into potent lead compounds.

Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).

Design and Synthesis of a Pyridazinone Fragment Library

Guiding Principles for Fragment Design

A high-quality fragment library is the foundation of any successful FBDD campaign. The design of pyridazinone fragments should adhere to established principles, often summarized by the "Rule of Three".[10]

Table 1: Ideal Physicochemical Properties for Pyridazinone Fragments

| Property | Recommended Value | Rationale (The "Why") |

| Molecular Weight (MW) | ≤ 300 Da | Ensures the fragment is small and simple, maximizing the exploration of chemical space and leaving ample room for subsequent chemical modification without becoming "drug-like" too quickly.[10] |

| cLogP | ≤ 3 | Controls lipophilicity to ensure adequate aqueous solubility, which is critical for biophysical screening assays and reduces the risk of non-specific binding.[10] |

| Hydrogen Bond Donors (HBD) | ≤ 3 | Limits complexity and prevents excessive desolvation penalties upon binding, focusing on a few high-quality interactions.[10] |

| Hydrogen Bond Acceptors (HBA) | ≤ 3 | Similar to HBD, this guideline encourages simple, efficient binding modes. The pyridazinone core itself contributes two acceptors. |

| Rotatable Bonds | ≤ 3 | Reduces conformational entropy loss upon binding, which is thermodynamically favorable and often leads to higher ligand efficiency. |

| Topological Polar Surface Area (TPSA) | < 60 Ų | Correlates with good cell permeability and bioavailability, important considerations for downstream development. |

Core Synthetic Strategy: A Self-Validating Protocol

The most reliable and versatile synthesis of the pyridazinone core involves a two-step process starting from a substituted aromatic compound. This method's trustworthiness stems from its high yields and predictability.

-

Friedel-Crafts Acylation: Reaction of an aromatic ring (e.g., benzene, toluene) with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a β-aroylpropionic acid (a γ-ketoacid).[13]

-

Cyclocondensation: Treatment of the resulting γ-ketoacid with hydrazine hydrate, which undergoes a cyclization and dehydration to yield the 6-aryl-4,5-dihydropyridazin-3(2H)-one core.[9][13]

Caption: General synthetic route to pyridazinone fragments.

Detailed Experimental Protocol: General Synthesis of a 6-Aryl-4,5-dihydropyridazin-3(2H)-one

Materials:

-

Substituted β-aroylpropionic acid (1.0 eq)

-

Hydrazine hydrate (80% solution, 1.5 eq)

-

Ethanol (200 proof)

-

Glacial Acetic Acid (catalytic amount)

-

Deionized water

-

Standard laboratory glassware, magnetic stirrer, heating mantle with reflux condenser

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the β-aroylpropionic acid (e.g., 10 mmol, 1.92 g of β-benzoylpropionic acid).

-

Solvent Addition: Add ethanol (40 mL) and a catalytic amount of glacial acetic acid (0.2 mL). Stir the mixture until the solid is partially dissolved.

-

Reagent Addition: Add hydrazine hydrate (1.5 eq, 15 mmol, 0.94 mL) dropwise to the stirring suspension at room temperature.

-

Causality Insight: The acetic acid catalyst protonates the carbonyl oxygen of the ketoacid, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove approximately half of the ethanol.

-

Precipitation: Pour the concentrated mixture into ice-cold water (100 mL) with vigorous stirring. A white or off-white precipitate will form.

-

Self-Validation: The formation of a precipitate upon addition to water is a key indicator of successful product formation, as the pyridazinone product is significantly less water-soluble than the hydrazine salt of the starting ketoacid.

-

-

Isolation & Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the final pyridazinone fragment.

Quality Control: The identity and purity of each fragment must be rigorously confirmed.

-

¹H NMR Spectroscopy: To confirm the chemical structure and absence of major impurities.[14]

-

LC-MS: To confirm the molecular weight and assess purity (typically >95%).[14]

Screening and Hit Validation

Identifying which fragments bind to the target protein requires highly sensitive biophysical techniques capable of detecting weak interactions.

Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for primary screening.[15] It measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time.

-

The Causality: The target protein is immobilized on the sensor chip. A solution containing a pyridazinone fragment is flowed over the surface. If the fragment binds to the protein, the mass on the surface increases, causing a measurable change in the refractive index, which is reported in Resonance Units (RU). This allows for the direct detection of binding and provides an estimate of affinity (Kᴅ).[16]

Detailed Experimental Protocol: SPR-Based Fragment Screening

Instrumentation & Materials:

-

Biacore 8K, T200, or similar high-sensitivity SPR instrument.[16]

-

Sensor Chip CM5 (or similar, depending on protein).

-

Immobilization reagents (EDC, NHS, ethanolamine).

-

Purified target protein (>95% purity).

-

Pyridazinone fragment library, solubilized in 100% DMSO.

-

Running buffer (e.g., HBS-EP+).

Procedure:

-

Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a density that will yield a theoretical Rₘₐₓ of ~50-100 RU for a small fragment. A reference flow cell should be prepared (activated and blocked with ethanolamine) to subtract non-specific binding.

-

Library Preparation: Prepare screening plates by diluting the DMSO stock of each pyridazinone fragment into running buffer to a final concentration (e.g., 200 µM) with a constant, low percentage of DMSO (e.g., 1-2%).

-

Screening: Inject each fragment solution over the target and reference flow cells. A typical injection time is 60 seconds, followed by a 120-second dissociation phase.

-

Self-Validation: Including buffer-only injections (blanks) and a known weak binder (if available) as positive control is critical for data normalization and validating the assay's performance.

-

-

Data Analysis: Subtract the reference flow cell signal from the target flow cell signal. Fragments that show a consistent, concentration-dependent binding response above a defined threshold are considered primary hits.

-

Hit Confirmation: Primary hits must be re-tested and validated. A dose-response experiment is performed by injecting the hit fragment at multiple concentrations to confirm binding and determine an approximate equilibrium dissociation constant (Kᴅ).[16]

Orthogonal Hit Validation

A trustworthy FBDD campaign never relies on a single technique. Hits identified by SPR must be confirmed using an orthogonal method to eliminate false positives.

-

Differential Scanning Fluorimetry (DSF): Also known as Thermal Shift Assay, DSF measures the change in a protein's melting temperature (Tₘ) upon ligand binding. A fragment that binds and stabilizes the protein will cause a positive shift in Tₘ.

-

Nuclear Magnetic Resonance (NMR): Techniques like saturation transfer difference (STD)-NMR or Carr-Purcell-Meiboom-Gill (CPMG) can unambiguously confirm binding and provide structural information about the binding site.[12]

Case Study: Pyridazinone Fragments as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[17][18] Many pyridazinone derivatives have been identified as potent kinase inhibitors.[19][20][21]

Mechanism of Action

Most kinase inhibitors function by competing with adenosine triphosphate (ATP) for its binding site in the kinase domain. The pyridazinone scaffold is well-suited for this role. Its hydrogen bonding groups can mimic the interactions of the adenine portion of ATP with the "hinge" region of the kinase, a critical anchoring point for inhibitors.[22]

Caption: Pyridazinone fragments inhibiting a kinase signaling pathway.

Structure-Activity Relationship (SAR) Insights

Once initial pyridazinone fragment hits are identified and their binding mode is determined by X-ray crystallography, SAR studies can begin. This involves synthesizing analogs to probe how changes to the structure affect binding affinity.

-

Position 2 (N-H): This position is often crucial for hinge-binding. Alkylation or substitution can be explored, but may disrupt the key hydrogen bond donation.

-

Position 6 (Aryl group): This group typically points towards the solvent-exposed region of the ATP pocket. Modifications here are used to improve potency and selectivity by targeting unique features of the target kinase. For example, adding groups that can interact with a nearby hydrophobic pocket can dramatically increase affinity.[19][21]

-

Positions 4 and 5: These positions on the dihydropyridazinone ring offer vectors for "fragment growing." Adding substituents here can pick up additional interactions with the protein and optimize physicochemical properties.[23][24]

Conclusion and Future Directions

Pyridazinone fragments represent a validated and highly promising starting point for modern drug discovery campaigns. Their combination of desirable physicochemical properties, synthetic accessibility, and proven biological activity makes them an invaluable component of any FBDD library.[25][26][27] The systematic approach outlined in this guide—from rational library design and robust synthesis to sensitive biophysical screening and structure-guided optimization—provides a reliable framework for translating these simple, elegant fragments into novel, high-potential lead compounds. Future efforts will likely focus on developing novel synthetic routes to access more diverse and three-dimensional pyridazinone cores, further expanding the chemical space that can be explored by this versatile scaffold.

References

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (No Date). PMC. Retrieved from [Link]

-

Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. Retrieved from [Link]

-

Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (No Date). One Nucleus. Retrieved from [Link]

-

Yoshida, T., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters, 10(4), 526-531. Retrieved from [Link]

-

Fragment-Based Drug Discovery: A Comprehensive Overview. (2024). PharmaFeatures. Retrieved from [Link]

-

Yoshida, T., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity. ResearchGate. Retrieved from [Link]

-

Patel, M., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 10(9), 1261-1266. Retrieved from [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (No Date). Frontiers. Retrieved from [Link]

-

Yoshida, T., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. PMC. Retrieved from [Link]

-

Selič, L., et al. (2023). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC. Retrieved from [Link]

-

PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. (2026). Journal of Chemical Technology and Metallurgy. Retrieved from [Link]

-

Borisova, B., Laronze-Cochard, M., & Gérard, S. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. ResearchGate. Retrieved from [Link]

-

Holvey, C. E., et al. (2025). Fragment-based drug discovery: A graphical review. PMC. Retrieved from [Link]

-

Yoshida, T., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. PMC. Retrieved from [Link]

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2024). Bentham Science. Retrieved from [Link]

-

Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. (No Date). PubMed. Retrieved from [Link]

-

Xiang, H., et al. (2023). Design, Synthesis, and Structure–Activity Relationship of Novel Pyridazinone-Based PARP7/HDACs Dual Inhibitors for Elucidating the Relationship between Antitumor Immunity and HDACs Inhibition. ACS Publications. Retrieved from [Link]

-

Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers. Retrieved from [Link]

-

Fragment-Based Drug Discovery (FBDD) Services. (No Date). Concept Life Sciences. Retrieved from [Link]

-

Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review. (2025). EurekAlert!. Retrieved from [Link]

-

Synthesis structure-activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors. (No Date). IRIS-BOA - Bicocca. Retrieved from [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery. (No Date). PMC. Retrieved from [Link]

-

How to Find a Fragment: Methods for Screening and Validation in Fragment‐Based Drug Discovery. (No Date). ResearchGate. Retrieved from [Link]

-

Mantu, D., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. MDPI. Retrieved from [Link]

-

Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (No Date). IJRPS. Retrieved from [Link]

-

Ting, P. C., et al. (2011). The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. PubMed. Retrieved from [Link]

-

Pyridazine: A privileged scaffold in the development of 21st-century pesticides. (No Date). ResearchGate. Retrieved from [Link]

-

Verma, S. K., et al. (No Date). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. Retrieved from [Link]

-

Alegbejo, T. O., Emery, F. D., & Dehaen, W. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Retrieved from [Link]

-

Design, synthesis, and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). PubMed Central. Retrieved from [Link]

-

Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). PMC. Retrieved from [Link]

-

Comprehensive analysis of commercial fragment libraries. (No Date). PMC. Retrieved from [Link]

-

The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. (2025). ResearchGate. Retrieved from [Link]

-

Fragment Screening. (No Date). Sygnature Discovery. Retrieved from [Link]

-

Synthesis of pyridazines. (No Date). Organic Chemistry Portal. Retrieved from [Link]

-

Alegbejo, T. O., Emery, F. D., & Dehaen, W. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. OUCI. Retrieved from [Link]

-

NMR quality control of fragment libraries for screening. (No Date). PMC. Retrieved from [Link]

-

Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (No Date). SciSpace. Retrieved from [Link]

-

Crystallographic Fragment Screening: Workflow & Tools. (2022). YouTube. Retrieved from [Link]

-

Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. (2023). ResearchGate. Retrieved from [Link]

-

Physicochemical properties of Pyridazinone. (No Date). ResearchGate. Retrieved from [Link]

-

Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. (2025). ResearchGate. Retrieved from [Link]

-

Bioisosteric Replacement Strategies. (No Date). SpiroChem. Retrieved from [Link]

-

Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (No Date). RSC Publishing. Retrieved from [Link]

-

Applying bioisosteric replacement strategy in the discovery and optimization of mesoionic pyrido[1,2-a]pyrimidinone insecticides. (2021). Morressier. Retrieved from [Link]

-

Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Retrieved from [Link]

Sources

- 1. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy [j.uctm.edu]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. onenucleus.com [onenucleus.com]

- 6. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]

- 7. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sphinxsai.com [sphinxsai.com]

- 9. scispace.com [scispace.com]

- 10. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. biomedpharmajournal.org [biomedpharmajournal.org]

- 14. NMR quality control of fragment libraries for screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fragment-Based Drug Discovery (FBDD) Services [conceptlifesciences.com]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benthamdirect.com [benthamdirect.com]

- 27. Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review | EurekAlert! [eurekalert.org]

Methodological & Application

Application Notes and Protocols for the GABA-AT Inhibitor Probe: 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol

Introduction: Targeting GABA Metabolism in Neuroscience Research

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition.[1][2] Dysregulation of this balance is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.[3][4] The intracellular concentration of GABA is tightly regulated by its synthesis via glutamate decarboxylase (GAD) and its catabolism by the enzyme GABA aminotransferase (GABA-AT).[3][5]

GABA-AT (EC 2.6.1.19) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the transamination of GABA to succinic semialdehyde, thereby terminating its inhibitory signal.[5][6] As such, GABA-AT has emerged as a key therapeutic target for increasing GABAergic tone.[3] Inhibition of GABA-AT leads to an accumulation of GABA in the brain, enhancing inhibitory neurotransmission and providing a mechanism to counteract neuronal hyperexcitability.[6][7]

This document provides detailed application notes and protocols for the use of 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol , a potent and selective GABA-AT inhibitor probe. This pyridazinone derivative offers researchers a valuable tool to investigate the role of GABA-AT in various physiological and pathological processes. The pyridazinone scaffold is a well-established pharmacophore known for its diverse biological activities, and its derivatives have been explored for various therapeutic applications.[8][9][10]

Mechanism of Action: The Pyridazinone Advantage

While the precise mechanism for all pyridazinone derivatives can vary, mechanism-based inhibitors of GABA-AT, often referred to as "suicide substrates," act by being processed by the enzyme as if they were the natural substrate.[6] This leads to the formation of a reactive intermediate that irreversibly binds to the enzyme, inactivating it.[6] It is hypothesized that 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol acts in a similar manner, with its structural similarity to GABA allowing it to enter the active site of GABA-AT.

I. In Vitro Characterization of 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol

A. Determination of GABA-AT Inhibition Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for quantifying the potency of an inhibitor. This protocol describes a common method for determining the IC₅₀ of 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol using a commercially available GABA-AT assay kit or by following established spectrophotometric methods.[11][12]

Principle: The assay is based on a coupled enzymatic reaction. GABA-AT converts GABA and α-ketoglutarate to glutamate and succinic semialdehyde. The production of glutamate is then measured in a subsequent reaction catalyzed by glutamate dehydrogenase, which reduces a tetrazolium salt (INT) to a colored formazan product. The rate of formazan production is proportional to GABA-AT activity and can be measured spectrophotometrically.[11]

Workflow for IC₅₀ Determination:

Caption: Workflow for measuring GABA-AT activity in cell lysates.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture U87MG cells (or another suitable cell line) in appropriate media until they reach the desired confluency.

-

Treat the cells with varying concentrations of 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol or vehicle for a specified duration.

-

-

Preparation of Cell Lysates:

-

GABA-AT Activity Assay:

-

Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay). [11] * Perform the GABA-AT activity assay on the cell lysates as described in the in vitro protocol.

-

-

Data Analysis:

-

Normalize the GABA-AT activity to the total protein concentration for each sample.

-

Compare the GABA-AT activity in the inhibitor-treated samples to the vehicle-treated controls to determine the extent of inhibition.

-

Expected Results: Treatment with 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol should lead to a dose-dependent decrease in GABA-AT activity in the cell lysates.

III. In Vivo Studies: Assessing the Pharmacodynamic Effects

In vivo studies are essential to evaluate the physiological consequences of GABA-AT inhibition. These studies can assess the ability of 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol to cross the blood-brain barrier and increase brain GABA levels.

A. Measurement of Brain GABA Levels

Principle: Following administration of the inhibitor to an animal model (e.g., mice or rats), brain tissue is collected, and GABA levels are quantified using techniques such as high-performance liquid chromatography (HPLC) or magnetic resonance spectroscopy (MRS). [3][13]Microdialysis can also be used to measure extracellular GABA concentrations in specific brain regions in awake, freely moving animals. [14] General In Vivo Protocol:

-

Animal Dosing:

-

Administer 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol to the animals via an appropriate route (e.g., intraperitoneal injection or oral gavage).

-

Include a vehicle-treated control group.

-

-

Tissue Collection:

-

At a predetermined time point after dosing, euthanize the animals and rapidly dissect the brain or specific brain regions of interest.

-

Immediately freeze the tissue in liquid nitrogen to prevent post-mortem changes in GABA levels.

-

-

GABA Quantification:

-

Homogenize the brain tissue and process it for GABA analysis by HPLC with fluorescence detection or another sensitive analytical method.

-

Expected Outcome: Administration of an effective GABA-AT inhibitor is expected to cause a significant increase in brain GABA concentrations compared to vehicle-treated animals. [6] Table 2: Potential In Vivo Effects of GABA-AT Inhibition

| Parameter | Expected Effect | Rationale |

| Brain GABA Levels | Increase | Reduced catabolism of GABA. [6] |

| Seizure Threshold | Increase | Enhanced inhibitory neurotransmission. [3] |

| Anxiety-like Behavior | Decrease | Potentiation of GABAergic signaling in relevant brain circuits. |

IV. Selectivity Profiling

To be a useful research probe, 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol should exhibit high selectivity for GABA-AT over other related enzymes and receptors.

Recommended Selectivity Assays:

-

GABA Receptor Binding Assays: Assess the affinity of the compound for GABA-A and GABA-B receptors to ensure it does not act as a direct receptor agonist or antagonist. [15]* GABA Transporter (GAT) Uptake Assays: Evaluate the effect of the compound on GABA reuptake by GATs to confirm that the observed increase in GABA levels is not due to uptake inhibition. [14][16]* Glutamate Decarboxylase (GAD) Activity Assays: Measure the activity of GAD, the enzyme responsible for GABA synthesis, to rule out any off-target effects on GABA production. [15]

Conclusion

4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol represents a promising research tool for the investigation of GABAergic neurotransmission. Its potential as a potent and selective GABA-AT inhibitor allows for the targeted manipulation of GABA metabolism, enabling a deeper understanding of the role of this critical pathway in health and disease. The protocols outlined in this document provide a framework for the comprehensive characterization and application of this novel probe in neuroscience research.

References

-

Schlewer, G., et al. (1987). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Journal of Medicinal Chemistry, 30(2), 239-249. [Link]

- BMR Service Center. (2000). GABA Aminotransferase (GABAT) Assay Kit. Biomedical Research Service Center.

-

Conte, G. L., et al. (2023). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. International Journal of Molecular Sciences, 24(13), 10787. [Link]

-

Silverman, R. B., & Nanavati, S. M. (2019). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Journal of Medicinal Chemistry, 62(21), 9483–9507. [Link]

-

Khan, I., et al. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis, 20(1), 2-25. [Link]

-

Kim, J. E., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Biotechnology and Applied Biochemistry, 68(5), 1097-1105. [Link]

-

Nishiyama, T., et al. (2019). GABA enzymatic assay kit. Bioscience, Biotechnology, and Biochemistry, 83(11), 2114-2121. [Link]

-

Nishiyama, T., et al. (2019). GABA enzymatic assay kit. Taylor & Francis Online. [Link]

- BMR Service Center. BMR GABA Aminotransferase (GABAT) Assay Kit. Biomedical Research Service Center.

-

Schlewer, G., et al. (1987). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of .gamma.-aminobutyric acid acting as selective GABA-A antagonists. Scilit. [Link]

-

Reed, M. D., et al. (2012). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. Journal of Neurochemistry, 122(2), 270–279. [Link]

-

Pradhan, S., & Pan, J. W. (2013). GABA-Based Evaluation of Neurologic Conditions: MR Spectroscopy. American Journal of Neuroradiology, 34(2), 257–263. [Link]

- Reagentia. 4-(aminomethyl)-5,6-dimethylpyridazin-3-ol hydrochloride (1 x 1 g). Reagentia.

- BenchChem. (2025).

-

Löscher, W. (1982). Effect of Inhibitors of GABA Aminotransferase on the Metabolism of GABA in Brain Tissue and Synaptosomal Fractions. Journal of Neurochemistry, 38(2), 293-301. [Link]

-

Kim, M., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 17006. [Link]

-

Colmers, P. L., et al. (2024). Sustained Inhibition of GABA-AT by OV329 Enhances Neuronal Inhibition and Prevents Development of Benzodiazepine Refractory Seizures. eNeuro, 11(7), ENEURO.0137-24.2024. [Link]

-

Giraud, F., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3746. [Link]

-

Wang, T., et al. (2008). Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. Arzneimittelforschung, 58(11), 569-573. [Link]

-

Feja, M., et al. (2021). The GABA aminotransferase inhibitor OV-329 shows anticonvulsant effects in two rat seizure models. Epilepsia, 62(12), 3091-3100. [Link]

-

Mienville, J. M., & Sivilotti, L. (1987). A pyridazinyl derivative of gamma-aminobutyric acid (GABA), SR 95531, is a potent antagonist of Cl- channel opening regulated by GABAA receptors. Neuropharmacology, 26(7A), 779-783. [Link]

-

Khelkhal, S., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Communications, 13(1), 3213. [Link]

-

Hepsomali, P., et al. (2024). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. Nutrients, 16(9), 1369. [Link]

- McLean Hospital. (2018). Neuroscientists Review The Importance of GABA Receptors in the Brain. Technology Networks.

-

Desarmenien, M., et al. (1987). Interactions between three pyridazinyl-GABA derivatives and central GABA and glycine receptors in the rat, an in vivo microiontophoretic study. Neuropharmacology, 26(7A), 771-777. [Link]

-

El-Sayed, M. A. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry, 32(1). [Link]

- University of Melbourne. (2022). GABA inhibitory neurotransmitter excites cells in the adult brain.

-

Hepsomali, P., et al. (2020). Effects of Oral Gamma-Aminobutyric Acid (GABA) Administration on Stress and Sleep in Humans: A Systematic Review. Frontiers in Neuroscience, 14, 923. [Link]

-

El-Gendy, A. A., et al. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 28(3), 1221. [Link]

- Ovid Therapeutics. OV329. Ovid Therapeutics.

- University of Alberta. (2022). U of A study sheds new light on how GABA affects nervous system. University of Alberta.

- MedchemExpress. GABA Receptor Inhibitor, Gene. MedchemExpress.com.

-

Colmers, P. L., et al. (2024). Sustained Inhibition of GABA-AT by OV329 Enhances Neuronal Inhibition and Prevents Development of Benzodiazepine Refractory Seizures. PubMed. [Link]

- Ghit, A., & Assadi, A. (2023). GABA Inhibitors. In: StatPearls.

-

Kim, H. J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083–1095. [Link]

-

Szatmári, I., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(21), 7434. [Link]

-

El-Gohary, N. S., et al. (2022). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). RSC Advances, 12(45), 29285-29302. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. technologynetworks.com [technologynetworks.com]

- 3. Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development | MDPI [mdpi.com]

- 4. Frontiers | Effects of Oral Gamma-Aminobutyric Acid (GABA) Administration on Stress and Sleep in Humans: A Systematic Review [frontiersin.org]

- 5. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovidrx.com [ovidrx.com]

- 8. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bmrservice.com [bmrservice.com]

- 12. bmrservice.com [bmrservice.com]

- 13. GABA-Based Evaluation of Neurologic Conditions: MR Spectroscopy | American Journal of Neuroradiology [ajnr.org]

- 14. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Dipole: A Guide to Solvent Selection for Reactions Involving Zwitterionic Pyridazine Compounds

Introduction: The Unique Challenge of Zwitterionic Pyridazines

Zwitterionic pyridazine compounds, molecules carrying both a positive and a negative formal charge on the pyridazine ring or its substituents, represent a fascinating and synthetically valuable class of heterocycles. Their inherent charge separation imparts unique physicochemical properties, including high dipole moments and strong hydrogen bonding capabilities, making them attractive scaffolds in medicinal chemistry and materials science.[1] However, these same properties present a significant challenge in the laboratory: solvent selection. The choice of solvent is not merely a matter of dissolution but a critical parameter that can dictate reaction pathways, influence yields, and determine product selectivity. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for rational solvent selection in reactions involving these complex molecules. We will delve into the theoretical underpinnings of solvent effects, provide practical protocols for solvent screening, and offer data-driven insights to empower your synthetic endeavors.

Theoretical Framework: Understanding the Interplay of Solute and Solvent

The reactivity of zwitterionic pyridazine compounds is intimately linked to their immediate chemical environment. The solvent's ability to stabilize or destabilize the ground state, transition state, and any intermediates of a reaction is paramount. Several key solvent properties must be considered:

-

Polarity and Dielectric Constant: Zwitterionic compounds are, by their nature, highly polar. Solvents with high dielectric constants are generally required to effectively solvate the charged moieties and facilitate dissolution. In reactions that proceed through a more polar, charge-separated transition state, polar solvents can significantly accelerate the reaction rate by stabilizing this transition state. Conversely, if the transition state is less polar than the ground state, a less polar solvent may be more suitable. Research has shown that reactions involving zwitterionic intermediates, such as certain cycloadditions, can switch from a concerted to a stepwise mechanism in the presence of highly polar solvents.[2][3]

-

Protic vs. Aprotic Solvents: This is a critical distinction for zwitterionic pyridazines.

-

Polar Protic Solvents (e.g., water, methanol, ethanol) possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are particularly effective at solvating both the cationic and anionic centers of a zwitterion through hydrogen bonding. This strong solvation can be a double-edged sword. While it enhances solubility, it can also hinder reactivity by creating a tight solvent shell around the reactive centers.

-

Polar Aprotic Solvents (e.g., acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) have high dipole moments but lack acidic protons. They are excellent at solvating cations but are less effective at solvating anions. This can leave the anionic portion of the zwitterion more "naked" and potentially more nucleophilic, which can be advantageous in certain reactions.

-

-

Hydrogen Bonding Capability: The pyridazine core itself contains nitrogen atoms that can act as hydrogen bond acceptors. When the zwitterionic form includes functionalities like hydroxyl or amino groups, both hydrogen bond donor and acceptor sites are present. The solvent's ability to engage in hydrogen bonding can influence the conformation of the zwitterionic compound and its availability to react.

Practical Guidance: Solubility as the First Hurdle

Before optimizing reaction conditions, one must first identify solvents in which the zwitterionic pyridazine is sufficiently soluble. Due to their salt-like character, these compounds often exhibit poor solubility in nonpolar organic solvents.

Table 1: Solubility Profile of a Representative Pyridazine Derivative and a Zwitterionic Compound

The following table provides solubility data for 6-chloropyridazin-3-amine, a pyridazine derivative, and betaine, a classic zwitterionic compound, in a range of common laboratory solvents. This data serves as a general guide to the types of solvents that are likely to be effective for dissolving zwitterionic pyridazines.

| Solvent | 6-Chloropyridazin-3-amine Solubility ( g/100g solvent) at 25°C | Betaine Solubility ( g/100g solvent) at 25°C | Solvent Type |

| Water | - | 160 | Polar Protic |

| Methanol | 4.5 | 43 | Polar Protic |

| Ethanol | 2.1 | 7 | Polar Protic |

| N,N-Dimethylformamide (DMF) | 25.1 | - | Polar Aprotic |

| Acetone | 7.8 | - | Polar Aprotic |

| Ethyl Acetate | 2.3 | - | Moderately Polar Aprotic |

| Toluene | 0.3 | - | Nonpolar Aprotic |

Data for 6-chloropyridazin-3-amine is extrapolated from published data. Data for betaine is from various sources.

As the table illustrates, polar solvents, both protic and aprotic, are generally the most effective for dissolving pyridazine derivatives and zwitterionic compounds.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for a Cycloaddition Reaction of a Pyridazinium Ylide

Pyridinium ylides are a well-studied class of zwitterionic pyridazine compounds that readily undergo cycloaddition reactions. The following protocol outlines a systematic approach to screen solvents for the [3+2] cycloaddition of an in situ generated pyridazinium ylide with an alkene.

Objective: To identify the optimal solvent for maximizing the yield of the desired cycloadduct.

Materials:

-

N-aminopyridazinium salt (ylide precursor)

-

Alkene dipolarophile

-

Base (e.g., triethylamine, potassium carbonate)

-

A selection of anhydrous solvents (see Table 2)

-

Small reaction vials (e.g., 2 mL)

-

Magnetic stirrer and stir bars

-

TLC plates and developing chamber

-

Analytical balance

-

Standard laboratory glassware

Procedure:

-

Prepare a Stock Solution of Reactants: To ensure consistency across all screening reactions, prepare a stock solution containing the N-aminopyridazinium salt and the alkene dipolarophile in a suitable volatile solvent (e.g., dichloromethane).

-

Aliquot Reactants: In a series of labeled reaction vials, add a precise volume of the reactant stock solution.

-

Solvent Addition: To each vial, add a different screening solvent from Table 2. Ensure the final concentration of the limiting reagent is consistent across all reactions (e.g., 0.1 M).

-

Base Addition: Add the chosen base to each vial. The choice of base can also be a variable to screen.

-

Reaction Execution: Seal the vials and stir the reactions at a set temperature (e.g., room temperature or a slightly elevated temperature) for a predetermined time (e.g., 24 hours).

-

Monitoring and Analysis:

-

Monitor the progress of each reaction by TLC.

-

After the reaction time, quench the reactions (if necessary) and analyze the crude reaction mixtures by a quantitative method such as LC-MS or ¹H NMR with an internal standard to determine the relative yield of the desired product.

-

-

Data Evaluation: Tabulate the results to identify the solvent that provides the highest yield and purity of the cycloadduct.

Table 2: Suggested Solvents for Screening

| Solvent | Type | Dielectric Constant (ε) | Notes |

| Acetonitrile | Polar Aprotic | 37.5 | Often a good starting point for cycloadditions. |

| Dichloromethane (DCM) | Moderately Polar Aprotic | 9.1 | Good for dissolving organic reactants. |

| Tetrahydrofuran (THF) | Moderately Polar Aprotic | 7.5 | Can coordinate with cations. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High boiling point, good solvating power. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Very high polarity, can be difficult to remove. |

| Methanol | Polar Protic | 32.7 | Can participate in hydrogen bonding. |

| Ethanol | Polar Protic | 24.6 | Similar to methanol but less polar. |

| Toluene | Nonpolar Aprotic | 2.4 | Included as a nonpolar baseline. |

Visualization of the Solvent Screening Workflow:

Caption: Workflow for systematic solvent screening.

Protocol 2: Assessing the Impact of Protic vs. Aprotic Solvents on a Nucleophilic Aromatic Substitution (SNAr) Reaction

Objective: To determine whether a protic or aprotic polar solvent is more effective for an SNAr reaction on a pyridazine ring bearing a leaving group and activated by the zwitterionic character.

Materials:

-

A zwitterionic pyridazine with a suitable leaving group (e.g., a halogen)

-

A nucleophile (e.g., a secondary amine)

-

A polar protic solvent (e.g., ethanol)

-

A polar aprotic solvent (e.g., DMF)

-

Standard reaction setup with heating and stirring capabilities

Procedure:

-

Reaction in Protic Solvent:

-

Dissolve the zwitterionic pyridazine substrate in the polar protic solvent (e.g., ethanol) in a round-bottom flask.

-

Add the nucleophile.

-

Heat the reaction to a suitable temperature (e.g., reflux) and monitor its progress by TLC.

-

Upon completion, work up the reaction and isolate the product. Calculate the yield.

-

-

Reaction in Aprotic Solvent:

-

Repeat the reaction using the same molar quantities of substrate and nucleophile, but with the polar aprotic solvent (e.g., DMF).

-

Note any differences in reaction rate and final yield compared to the protic solvent.

-

Expected Outcome and Interpretation:

-

If the reaction is faster and higher yielding in the aprotic solvent (DMF), it may suggest that the nucleophile is more reactive when it is not strongly solvated by hydrogen bonding. This is often the case in SNAr reactions.

-

If the protic solvent (ethanol) gives a better result, it could indicate that the solvation of the zwitterionic starting material or a charged intermediate (Meisenheimer complex) is crucial for the reaction to proceed efficiently.

Visualization of Solvent Effects on Nucleophile Reactivity:

Caption: Protic vs. Aprotic Solvent Effects on a Nucleophile.

Conclusion: A Strategic Approach to Solvent Selection

The selection of an appropriate solvent is a cornerstone of successful synthesis when working with zwitterionic pyridazine compounds. A thorough understanding of the interplay between solvent properties and the unique nature of these dipolar molecules is essential. By combining theoretical knowledge with systematic experimental screening, researchers can navigate the challenges posed by these fascinating heterocycles and unlock their full synthetic potential. The protocols and data presented in this guide offer a starting point for developing robust and efficient reaction conditions, ultimately accelerating the discovery and development of novel pyridazine-based molecules.

References

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

- Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry (3rd ed.). Academic Press.

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

-

Gompper, R., & Wagner, H. U. (1976). Azomethine Imines, Azomethine Ylides, and Allenes as 1,3-Dipoles. Angewandte Chemie International Edition in English, 15(6), 321-341. [Link]

- Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons.

- Tsuge, O., Kanemasa, S., & Takenaka, S. (1985). Silver(I) Fluoride-Promoted Reaction of N-Silyl-1,3-azaprotio- and -deuteriocyclopentanes with Electron-Deficient Olefins and Acetylenes. A New Method for the Generation of Azomethine Ylides. Chemistry Letters, 14(3), 355-358.

- Grigg, R., Kemp, J., Sheldrick, G., & Trotter, J. (1978). X-Ray crystal structures of two 1,3-dipoles from the reaction of pyridine with dimethyl acetylenedicarboxylate.

-

Journal of Chemical & Engineering Data. (2013). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Journal of Chemical & Engineering Data, 58(7), 1894-1897. [Link]

- The Merck Index. (2006). An Encyclopedia of Chemicals, Drugs, and Biologicals (14th ed.). Merck & Co.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A study in preferential solvation using a solvatochromic pyridinium betaine and its relationship with reaction rates in mixed solvents - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Aminomethyl-Pyridazinols

Ticket ID: SOL-PYR-001 Subject: Overcoming poor solubility of polar aminomethyl-pyridazin-3(2H)-ones in organic media. Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Introduction: The "Brick Dust" Paradox

User Problem: You have synthesized an aminomethyl-pyridazinol derivative. It is a white solid that refuses to dissolve in Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Tetrahydrofuran (THF). It crashes out on silica columns and requires massive volumes of DMSO for NMR.

The Diagnosis: You are likely fighting two distinct physicochemical forces simultaneously:

-

Lattice Energy (The Lactam Trap): Pyridazin-3(2H)-ones exist predominantly in the lactam tautomer, which forms extremely stable intermolecular hydrogen-bonded dimers (similar to DNA base pairs).

-

Zwitterionic Character: The basic aminomethyl group and the acidic amide-like nitrogen (N2-H) can form internal salts or strong dipole networks that repel non-polar solvents.

This guide provides the protocols to disrupt these networks and solubilize your molecule for purification and analysis.

Module 1: The Diagnostic (Mechanism of Insolubility)

To solve the problem, you must visualize the enemy. The insolubility is not random; it is structural.

The Lactam Dimerization Network

Pyridazin-3(2H)-ones do not behave like simple pyridines. They mimic carboxylic acid dimers but with higher lattice energy due to multipoint hydrogen bonding.

Figure 1: The thermodynamic trap. The lactam form dominates equilibrium and dimerizes, creating a high-melting crystal lattice resistant to solvation.

Module 2: Solvent Systems & Additives (The "Quick Fix")

Do not rely on single solvents. You must use Binary or Ternary Systems to disrupt the H-bonds.

Protocol A: The "Disruptor" Solvent Screen

Use this table to select the correct solvent system based on your operational need.

| Application | Recommended Solvent System | Mechanism of Action |

| TLC / Flash Column | DCM : MeOH : NH₄OH (90:9:1) | Methanol donates H-bonds to break dimers; Ammonia suppresses protonation of the amine (prevents streaking). |

| Extraction (Workup) | CHCl₃ : IPA (3:1) | Isopropanol (IPA) increases polarity of the organic phase without inducing miscibility with water. |

| Recrystallization | EtOH : Water (Variable ratio) | Exploits the steep solubility curve; water acts as an anti-solvent at room temp but dissolves salts at reflux. |

| NMR Analysis | DMSO-d6 + 5% TFA-d | TFA breaks the H-bond network and protonates the amine, ensuring a sharp spectrum (disrupts aggregation). |

Experimental Tip: The "Salting-In" Effect

For zwitterionic species, adding a lipophilic counter-ion can drastically improve solubility in organic solvents.

-

Add 1.0 eq of Trifluoroacetic acid (TFA) to your suspension in DCM.

-

Result: The molecule forms a TFA salt. The lipophilic

group and the disruption of the zwitterion often pull the molecule into solution.

Module 3: Synthetic Workarounds (The "Engineering Fix")

If the molecule is too insoluble for reaction (e.g.,

Workflow: The "Trojan Horse" Protection Strategy

Modify the structure to increase lipophilicity, perform your reaction, and deprotect later.

Figure 2: Transient silylation protocol. Silyl groups (TMS) disrupt H-bonding, making the molecule lipophilic (soluble in hexane/toluene) during the reaction.

Protocol: Transient Silylation

-

Suspend your insoluble pyridazinone in Hexamethyldisilazane (HMDS) .

-

Add a catalytic amount of Ammonium Sulfate.

-

Reflux until the solution becomes clear (indicates formation of the O-silyl/N-silyl derivative).

-

Evaporate excess HMDS. The residue is now soluble in Toluene or THF for further reactions.

Frequently Asked Questions (Troubleshooting)

Q1: My product is stuck at the baseline of the silica column, even with 10% MeOH.

-

Cause: The basic aminomethyl group is interacting with the acidic silanols of the silica gel.

-

Fix: You must "deactivate" the silica. Pre-wash your column with the eluent containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide . Maintain this modifier throughout the run.

Q2: I cannot get a carbon NMR (

-

Fix: Do not use

. Use TFA-d (Trifluoroacetic acid-d) as the solvent. It is expensive but will dissolve almost any basic nitrogen heterocycle by protonation. Alternatively, use a mixture of

Q3: Can I use O-alkylation to improve solubility?

-